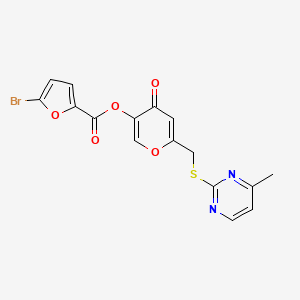![molecular formula C7H9FO5S B2940317 rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione CAS No. 2503155-32-4](/img/structure/B2940317.png)
rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorine atom, a hydroxymethyl group, and a hexahydro-thieno-furan ring system, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thieno-furan ring system: This can be achieved through cyclization reactions involving sulfur-containing compounds and furan derivatives.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the hydroxymethyl group: This step often involves hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
The compound rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated and sulfur-containing heterocycles.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, this compound may find applications in the synthesis of advanced materials, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in binding to these targets, potentially affecting biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one
- rac-Methyl (3aR,6aS)-5-methyl-4,6-dioxo-3-(o-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one
Uniqueness
The uniqueness of rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione lies in its combination of a fluorine atom, a hydroxymethyl group, and a thieno-furan ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
(3aR,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO5S/c8-7-4-14(11,12)3-6(7,1-9)2-13-5(7)10/h9H,1-4H2/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCZGNUIOUWEKX-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CS(=O)(=O)CC2(C(=O)O1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]2(CS(=O)(=O)C[C@@]2(C(=O)O1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
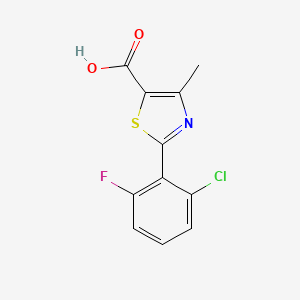
![2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2940235.png)
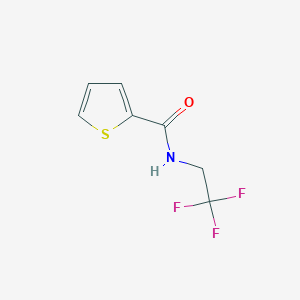
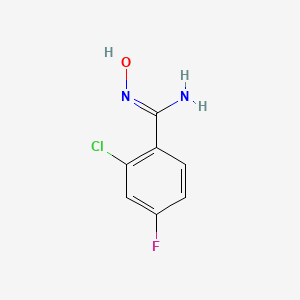
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2940240.png)
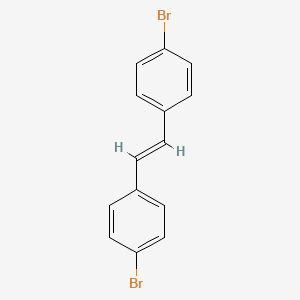
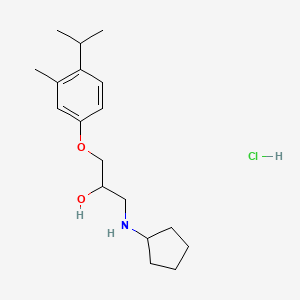
![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2940247.png)
![2-(Difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2940248.png)
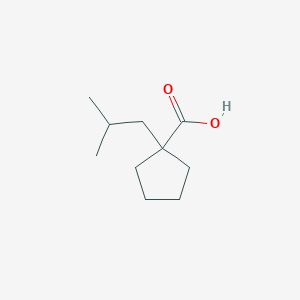
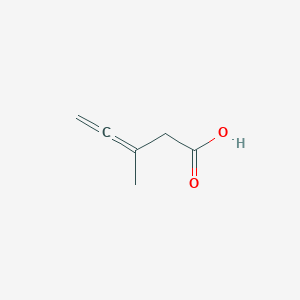
![7-(4-bromophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2940253.png)
